molecular formula C10H6ClNO3 B1666356 7-Chlorokynurenic acid CAS No. 18000-24-3

7-Chlorokynurenic acid

Cat. No.: B1666356
CAS No.: 18000-24-3
M. Wt: 223.61 g/mol
InChI Key: UAWVRVFHMOSAPU-UHFFFAOYSA-N
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Description

7-Chlorokynurenic acid is a tool compound that acts as a potent and selective competitive antagonist of the glycine site of the N-methyl-D-aspartate receptor. It produces ketamine-like rapid antidepressant effects in animal models of depression . this compound is unable to cross the blood-brain barrier, making it unsuitable for clinical use .

Mechanism of Action

Target of Action

7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine site of the NMDA receptor . The NMDA receptor is a critical player in synaptic plasticity, a cellular mechanism for learning and memory.

Mode of Action

7-CKA acts by competitively antagonizing the glycine site of the NMDA receptor . This means it binds to the glycine site, preventing glycine from activating the receptor, thereby inhibiting the receptor’s function. In addition to this, 7-CKA also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , an action that it mediates via competitive blockade of vesicular glutamate transporters .

Biochemical Pathways

The antagonism of the NMDA receptor by 7-CKA leads to a decrease in the activity of the receptor, which can result in various downstream effects. For instance, it has been found to produce ketamine-like rapid antidepressant effects in animal models of depression . It also regulates hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .

Pharmacokinetics

7-CKA is unable to cross the blood-brain-barrier, which limits its bioavailability and clinical use . To overcome this limitation, a centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (AV-101), has been developed for use in humans .

Result of Action

The molecular and cellular effects of 7-CKA’s action include rapid antidepressant-like effects in animal models of depression . It also mediates 15 common miRNAs via TrkB-ERK/Akt pathways . These miRNAs might participate in the rapid-acting molecular mechanism of the antidepressant action of 7-CKA .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorokynurenic acid typically involves the chlorination of kynurenic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Chlorokynurenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

7-Chlorokynurenic acid has several scientific research applications:

    Chemistry: Used as a tool compound to study the glycine site of the N-methyl-D-aspartate receptor.

    Biology: Investigated for its effects on neurotransmitter systems and synaptic plasticity.

    Medicine: Studied for its potential antidepressant effects and its role in modulating glutamate neurotransmission.

    Industry: Limited industrial applications due to its primary use in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorokynurenic acid is unique due to its high selectivity and potency as a glycine site antagonist. Its inability to cross the blood-brain barrier limits its clinical use but makes it a valuable tool for research .

Properties

IUPAC Name

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVRVFHMOSAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042568
Record name 7-Chlorokynurenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18000-24-3
Record name 7-Chlorokynurenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18000-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7-Chlorokynurenic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18000-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792
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Record name 7-Chlorokynurenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4-hydroxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088
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Record name 7-CHLOROKYNURENIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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